molecular formula C25H41IOSi B11825250 tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane

tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane

Cat. No.: B11825250
M. Wt: 512.6 g/mol
InChI Key: FHWGHHBPMNZSLA-FYVXYBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, an iodine atom, and a dimethylsilane moiety

Preparation Methods

The synthesis of tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane involves multiple steps. The starting material is typically a steroidal compound, which undergoes iodination to introduce the iodine atom at the 17th position. The tert-butyl group and the dimethylsilane moiety are then introduced through a series of reactions involving protection and deprotection steps, as well as coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).

Chemical Reactions Analysis

tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine atom or other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological pathways and mechanisms. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research is being conducted on its potential use in drug development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane involves its interaction with specific molecular targets. The iodine atom and the dimethylsilane moiety play crucial roles in its reactivity. The compound can form covalent bonds with biological molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane can be compared with other similar compounds, such as:

    tert-butyl(((3S,8R,9S,10R,13S,14S)-17-((S)-1-(2-isopentyl-1,3-dioxolan-2-yl)ethyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.

    (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate:

    (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthren-3-ol: This compound has a different side chain, affecting its reactivity and use in research.

Properties

Molecular Formula

C25H41IOSi

Molecular Weight

512.6 g/mol

IUPAC Name

tert-butyl-[[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane

InChI

InChI=1S/C25H41IOSi/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h8,11,18-21H,9-10,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

FHWGHHBPMNZSLA-FYVXYBBASA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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